molecular formula C9H19NO3 B065264 tert-Butyl (3-hydroxybutyl)carbamate CAS No. 167216-30-0

tert-Butyl (3-hydroxybutyl)carbamate

Cat. No.: B065264
CAS No.: 167216-30-0
M. Wt: 189.25 g/mol
InChI Key: IDXKPWMYURAXTA-UHFFFAOYSA-N
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Description

tert-Butyl (3-hydroxybutyl)carbamate: is a chemical compound with the molecular formula C9H19NO3 . It is a carbamate derivative, often used in organic synthesis and as a protecting group for amines. The compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (3-hydroxybutyl)carbamate can be synthesized through the reaction of 4-aminobutan-2-ol with di-tert-butyl dicarbonate in the presence of a solvent like dichloromethane . The reaction typically proceeds under mild conditions, making it an efficient method for producing the compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-hydroxybutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like or can be used.

    Reduction: Reagents like or are commonly employed.

    Substitution: Reagents like or can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

tert-Butyl (3-hydroxybutyl)carbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl carbazate
  • tert-Butyl N-methylcarbamate
  • Benzyl carbamate
  • Methyl carbamate

Comparison: tert-Butyl (3-hydroxybutyl)carbamate is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical reactions. Compared to other carbamates, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .

Biological Activity

Tert-butyl (3-hydroxybutyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and antimicrobial effects. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro and in vivo experiments.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C7H15NO3\text{C}_7\text{H}_{15}\text{N}\text{O}_3

This compound features a tert-butyl group attached to a carbamate functional group, which is known for its ability to modulate biological activity through interactions with various biological targets.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of carbamate derivatives, including this compound. One study indicated that related compounds can inhibit amyloid beta aggregation, which is a significant factor in Alzheimer's disease pathology. Specifically, compounds similar to this compound demonstrated the ability to reduce oxidative stress and inflammation in astrocyte cultures exposed to amyloid beta peptides .

Table 1: Summary of Neuroprotective Studies

CompoundMechanism of ActionEffect on Amyloid Beta AggregationReference
M4β-secretase inhibitor85% inhibition at 100 µM
This compoundPotentially similar mechanismsNot yet quantifiedN/A

Case Studies

While direct case studies focusing exclusively on this compound are scarce, related research provides insights into its potential applications:

  • Neuroprotection in Alzheimer's Models : In vitro studies demonstrated that compounds with similar structures could mitigate neuronal death due to amyloid beta exposure by reducing pro-inflammatory cytokines like TNF-α and IL-6 . This suggests that this compound may offer protective effects in neurodegenerative conditions.
  • Antitubercular Efficacy : Research into related carbamates indicates promising results against tuberculosis. The structural characteristics of these compounds are critical for their bioactivity, hinting at the need for further exploration of this compound's antimicrobial properties .

Future Directions

Further research is necessary to elucidate the specific mechanisms through which this compound exerts its biological effects. In particular, studies should focus on:

  • In Vivo Studies : Conducting comprehensive animal model studies to assess the efficacy and safety profile of this compound.
  • Mechanistic Studies : Investigating the molecular pathways involved in its neuroprotective and antimicrobial activities.
  • Structure-Activity Relationship (SAR) : Exploring how variations in structure affect biological activity to optimize therapeutic potential.

Properties

IUPAC Name

tert-butyl N-(3-hydroxybutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXKPWMYURAXTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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